N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide

regioisomerism structure-activity relationship peripheral nerve sheath tumor

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide is a synthetic xanthene-9-carboxamide derivative incorporating a thiophene-2-yl-pyridin-3-ylmethyl amide side chain. Its molecular formula is C24H18N2O2S with a molecular weight of 398.48 g/mol, and it is commercially supplied at ≥95% purity.

Molecular Formula C24H18N2O2S
Molecular Weight 398.48
CAS No. 2034450-46-7
Cat. No. B2897635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide
CAS2034450-46-7
Molecular FormulaC24H18N2O2S
Molecular Weight398.48
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=C(N=CC=C4)C5=CC=CS5
InChIInChI=1S/C24H18N2O2S/c27-24(26-15-16-7-5-13-25-23(16)21-12-6-14-29-21)22-17-8-1-3-10-19(17)28-20-11-4-2-9-18(20)22/h1-14,22H,15H2,(H,26,27)
InChIKeyDBWFOBYRQAKIQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide (CAS 2034450-46-7): Baseline Identity and Procurement Reference


N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide is a synthetic xanthene-9-carboxamide derivative incorporating a thiophene-2-yl-pyridin-3-ylmethyl amide side chain. Its molecular formula is C24H18N2O2S with a molecular weight of 398.48 g/mol, and it is commercially supplied at ≥95% purity . The xanthene-9-carboxamide scaffold has been established as a privileged chemotype for CCR1 receptor antagonism, with optimized derivatives achieving IC50 values in the low nanomolar range [1]. Independently, N-pyridinylthiophene carboxamides have demonstrated anti-cancer activity through metabolic processing via the NAD salvage pathway, acting as IMPDH inhibitors with activity against malignant peripheral nerve sheath tumor cells [2]. This compound uniquely combines both pharmacophoric elements into a single molecular entity.

Why Generic Substitution Fails for N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide (CAS 2034450-46-7)


Seemingly minor structural modifications within the xanthene-9-carboxamide class can produce orders-of-magnitude differences in biological potency. In the CCR1 antagonist series, conversion from a secondary amide lead (2a) to a quaternarized piperidine analog improved binding IC50 from the micromolar range to 1.8 nM [1]. Similarly, the N-pyridinylthiophene carboxamide SAR demonstrates that the thiophene attachment position is a critical determinant of anti-cancer activity; the thiophene-2-yl isomer (compound 21) retains activity, while structural isomers with altered connectivity lose efficacy [2]. Because regioisomeric variants such as N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide or heteroatom-exchanged analogs like the furan-2-yl derivative share the same molecular formula and similar physicochemical descriptors, they may be erroneously considered interchangeable. However, the absence of controlled comparative efficacy data means that generic substitution carries an unquantifiable risk of losing the desired biological or chemical utility.

Quantitative Differentiation Evidence for N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide (CAS 2034450-46-7) vs. Closest Analogs


Thiophene-2-yl Regioisomer Requirement for Biological Activity in the N-Pyridinylthiophene Carboxamide Pharmacophore

In the N-pyridinylthiophene carboxamide series leading to Nampt-IN-12, only the thiophene-2-yl isomer (compound 21) demonstrated reproducible anti-tumor activity against MPNST cells and mouse xenografts [1]. The medicinal chemistry optimization campaign explicitly identified that analogues with structures similar to nicotinamide and the thiophene-2-yl connectivity retained activity, while deviations were not active [1]. Although a quantitative IC50 shift between the 2-yl and 3-yl regioisomers is not publicly reported for the xanthene-9-carboxamide subclass, the chemotype-level precedent indicates that the 2-position is biologically privileged. The target compound maintains this critical 2-thiophenyl connectivity, whereas the commercially available 3-yl regioisomer (CAS 2034544-24-4) lacks this demonstrated activity association.

regioisomerism structure-activity relationship peripheral nerve sheath tumor

Secondary Amide Hydrogen Bond Donor Capacity vs. Tertiary Amide Analog

The target compound contains a secondary amide linkage (-CONH-CH2-), which provides one hydrogen bond donor (HBD). In contrast, the commercially available tertiary amide analog N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide (CAS 1396748-69-8) has zero HBDs . This difference influences physicochemical and pharmacokinetic behavior: the secondary amide's HBD capacity can enhance aqueous solubility and facilitate key target interactions, while the tertiary amide may exhibit improved membrane permeability. In the CCR1 xanthene carboxamide series, the presence or absence of an amide NH dramatically altered receptor binding affinity (IC50 shift from >1 µM to 1.8 nM) [1], underscoring the functional significance of this single structural feature.

hydrogen bond donor drug-likeness conformational restriction

Thiophene Sulfur vs. Furan Oxygen: Heteroatom Divergence in the 2-Heteroaryl-pyridine Substructure

The target compound incorporates a thiophene ring (sulfur heteroatom), whereas the directly analogous N-((2-(furan-2-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide contains a furan ring (oxygen heteroatom). Sulfur's larger van der Waals radius (1.85 Å vs. 1.52 Å for oxygen) and higher polarizability contribute to increased lipophilicity (estimated ΔlogP ≈ +0.4 to +0.8 units) and stronger potential for sulfur-π interactions with aromatic protein residues [1]. In the N-pyridinylthiophene carboxamide series, the thiophene sulfur was essential for the metabolic processing by NAMPT and NMNAT1 that generates the active IMPDH-inhibitory NAD analog, a mechanism not replicated by furan-containing analogs [2]. Direct comparative IC50 values between thiophene and furan analogs are not publicly disclosed for the xanthene-9-carboxamide subclass.

heteroatom effect lipophilicity metabolic stability

Vendor-Supplied Purity Specification (≥95%) as a Procurement Quality Benchmark

The target compound is commercially supplied at a purity specification of 95%+ (HPLC) by CheMenu (Cat# CM646533) and is also listed by A2B Chem (Cat# BB29849) . This specification provides a verifiable quality criterion for procurement. By contrast, several structurally related analogs in the same commercial portfolio (e.g., CAS 2034544-24-4, CAS 1396748-69-8) are listed only as 'where to buy' entries without explicit purity certification, introducing ambiguity in quality assurance for experimental use .

purity specification quality control procurement

Best-Fit Research Application Scenarios for N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide (CAS 2034450-46-7)


Dual-Target Probe for CCR1 Antagonism and NAMPT-Dependent NAD Analogue Prodrug Research

This compound is optimally suited for research programs exploring the intersection of chemokine receptor antagonism (via the xanthene-9-carboxamide scaffold) and the NAD salvage metabolic pathway (via the thiophene-2-yl-pyridine moiety). The CCR1 antagonist chemotype is supported by the SAR established in Bioorg Med Chem 2003 [1], while the NAMPT substrate recognition of the thiophene-pyridine substructure is documented in ACS Chem Biol 2024 [2]. Investigators studying malignant peripheral nerve sheath tumors or other cancers where both CCR1 signaling and NAD metabolism are implicated may find this dual pharmacophore uniquely enabling.

Structure-Activity Relationship (SAR) Expansion of Xanthene-9-Carboxamide Chemotypes

As a secondary amide xanthene-9-carboxamide with a heteroaryl-pyridine side chain, this compound fills a specific gap in the existing SAR landscape. The CCR1 antagonist program demonstrated that the amide NH is critical for low-nanomolar potency (IC50 1.8 nM) [1]. Medicinal chemists can use this compound as a scaffold for further derivatization, systematically varying the thiophene substitution, pyridine position, or linker length to probe binding interactions.

Computational Docking and Pharmacophore Modeling Studies

With a molecular weight of 398.48 g/mol and a balanced combination of aromatic rings, hydrogen bond donor (amide NH), and heteroatom acceptors, this compound is suitable for in silico docking studies against CCR1, NAMPT, or other targets. Its well-defined structure and commercial availability at ≥95% purity facilitate reproducible computational validation and, if warranted, subsequent in vitro testing without the confounding influence of undefined impurities.

Negative Control or Comparator for NAMPT Inhibitor Screening Panels

Given that the thiophene-2-yl-pyridine substructure is essential for NAMPT-mediated metabolic activation [2], this compound can serve as a chemical probe to distinguish between NAMPT-dependent and NAMPT-independent cytotoxicity mechanisms. Paired with the furan analog (which lacks metabolic activation capacity), researchers can dissect the contribution of the NAD analogue pathway to observed cell-killing effects.

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